2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride (CAS 150031-65-5): A Technical Guide to Its Synthetic Utility and Analytical Profiling
2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride (CAS 150031-65-5): A Technical Guide to Its Synthetic Utility and Analytical Profiling
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Validating Mechanistic Details
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Refining Spectroscopic Validation
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Finalizing Impurity Details
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Executive Summary
2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (CAS 150031-65-5), commonly referred to as N-methylvanillylamine hydrochloride, is a highly versatile bifunctional molecule. In pharmaceutical development, it occupies a dual role: it is a critical synthetic intermediate for the production of phenethylamines and homovanillic acid derivatives, and it is formally classified as Dopamine Impurity 76 in quality control compendia[1].
This whitepaper provides an in-depth mechanistic analysis of its synthetic advantages—specifically its ability to bypass traditional protecting-group chemistry via quinone methide intermediates—alongside field-proven, self-validating protocols for its synthesis, application, and analytical quantification.
Physicochemical & Structural Profile
Understanding the physicochemical behavior of this compound is essential for optimizing both reaction conditions and chromatographic separation. The presence of both a phenolic hydroxyl group and a secondary amine hydrocholoride dictates its solubility and reactivity profiles.
| Property | Value / Description |
| Chemical Name | 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride |
| CAS Registry Number | 150031-65-5 |
| Molecular Formula | C₉H₁₄ClNO₂ |
| Molecular Weight | 203.66 g/mol |
| SMILES String | CNCC1=CC(=C(C=C1)O)OC.Cl |
| Appearance | White to off-white crystalline powder |
| Solubility | Highly soluble in H₂O, Ethanol, and DMSO; Insoluble in non-polar organics |
| Pharmacopeial Alias | Dopamine Impurity 76 HCl [4] |
Mechanistic Chemistry: The Quinone Methide Advantage
In classical organic synthesis, converting a benzylic alcohol (like vanillyl alcohol) to a nitrile (homovanillonitrile) requires the prior protection of the phenolic hydroxyl group to prevent side reactions during halogenation [2].
N-methylvanillylamine circumvents this completely. The causality behind selecting this specific intermediate lies in its ability to undergo nucleophilic substitution via a quinone methide intermediate . Under basic conditions and heat, the phenolic hydroxyl group deprotonates. The resulting phenoxide drives electron density into the aromatic ring, expelling the methylamine leaving group. This generates a highly reactive, transient quinone methide, which is immediately trapped by a cyanide nucleophile [3].
By turning a potential functional group conflict (the unprotected phenol) into a mechanistic driving force, this pathway reduces step count, eliminates protecting-group overhead, and dramatically increases overall yield.
Synthetic pathway of N-methylvanillylamine via a quinone methide intermediate.
Self-Validating Synthetic Methodologies
The following protocols are engineered with built-in analytical checkpoints to ensure the system is self-validating, preventing the propagation of failed intermediates into downstream workflows.
Upstream Synthesis: Reductive Amination of Vanillin
This protocol details the preparation of the title compound from vanillin [2].
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Imine Formation: Dissolve 1.0 mole (152 g) of vanillin in 900 mL of absolute ethanol. Add 200 mL of liquid methylamine. Allow the mixture to stir at room temperature for 1 hour.
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Reduction: Add 4.0 g of Platinum(IV) oxide (PtO₂) catalyst suspended in 100 mL of ethanol. Subject the mixture to hydrogenation at an initial pressure of 42 psi until hydrogen uptake ceases.
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Isolation: Filter the mixture through a Celite pad to remove the catalyst. Evaporate the solvent under reduced pressure.
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Salt Formation: Dissolve the crude amine in diethyl ether and bubble anhydrous HCl gas (or add ethereal HCl) until precipitation is complete. Filter and dry the white crystals.
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Self-Validation Check (FTIR & NMR): The reaction is deemed successful when FTIR shows the complete disappearance of the strong aldehyde carbonyl stretch at ~1680 cm⁻¹ and the appearance of broad ammonium bands (2500–3000 cm⁻¹). In ¹H-NMR (DMSO-d₆), the aldehyde proton (~9.8 ppm) must be absent, replaced by a benzylic CH₂ singlet (~4.0 ppm).
Downstream Application: Cyanation to Homovanillonitrile
This protocol leverages the quinone methide mechanism to produce 4-hydroxy-3-methoxyphenylacetonitrile, a precursor to homovanillic acid [3].
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Reagent Suspension: Suspend 160.8 g of N-methylvanillylamine and 54 g of Sodium Cyanide (NaCN) in 1.0 L of anhydrous Dimethyl Sulfoxide (DMSO).
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Thermal Activation: Heat the mixture to 125°C under a continuous nitrogen atmosphere.
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In-Situ HCN Generation (Causality Note): Slowly add a solution of 100 mL glacial acetic acid in 200 mL water. Why? Adding acetic acid generates hydrocyanic acid (HCN) in situ. This avoids the extreme hazards of handling anhydrous HCN gas while providing the necessary acidic protons to facilitate the departure of the methylamine group during quinone methide formation [3].
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Reaction & Workup: Stir for 2 hours at 125°C. Cool to 80°C and distill off the DMSO under vacuum. Add 900 mL of water to the residue and extract with chloroform (3 x 350 mL). Dry the organic phase over Na₂SO₄ and evaporate to yield the nitrile.
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Self-Validation Check (FTIR): The product must exhibit a distinct, sharp nitrile (C≡N) stretch at ~2250 cm⁻¹. The absence of this peak indicates a failure in the quinone methide trapping step.
Analytical Characterization: Dopamine Impurity 76
In the context of API manufacturing, CAS 150031-65-5 is monitored as Dopamine Impurity 76 . Because it is structurally similar to catecholamines, it requires precise reverse-phase high-performance liquid chromatography (RP-HPLC) conditions to ensure baseline resolution from the main active pharmaceutical ingredient.
RP-HPLC analytical workflow for Dopamine Impurity 76 quantification.
Standardized HPLC Parameters
To achieve robust separation between dopamine and Impurity 76, an ion-pairing reagent or highly aqueous mobile phase is recommended due to the polarity of the amine hydrochlorides.
| Parameter | Specification | Causality / Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides necessary hydrophobic retention for polar aromatics. |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape for the secondary amine. |
| Mobile Phase B | Acetonitrile (MeCN) | Elution strength modifier. |
| Gradient | 5% B to 40% B over 20 min | A shallow gradient ensures baseline resolution of structurally similar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal theoretical plate count. |
| Detection | UV at 280 nm | Captures the maximum absorbance of the methoxy-phenol chromophore. |
| System Suitability | Resolution (Rs) > 2.0 | Ensures Impurity 76 is strictly resolved from the Dopamine API peak. |
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 45286050, 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride." PubChem. Available at:[Link]
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Short, J. H., Dunnigan, D. A., & Ours, C. W. (1973). "Synthesis of phenethylamines from phenylacetonitriles obtained by alkylation of cyanide ion with mannich bases from phenols and other." Tetrahedron, 29(13), 1931-1939. Available at:[Link]
- Bayer AG. (1976). "Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile." U.S. Patent 3983151A.
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QCS Standards. "Dopamine Impurity 76 (RM-D151676)." QCS Reference Materials. Available at: [Link]
